Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 1354448-61-5
VCID: VC5619737
InChI: InChI=1S/C21H20Cl2N2O4/c22-16-6-7-18(17(23)12-16)25-14-21(29-20(25)27)8-10-24(11-9-21)19(26)28-13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2
SMILES: C1CN(CCC12CN(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC4=CC=CC=C4
Molecular Formula: C21H20Cl2N2O4
Molecular Weight: 435.3

Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

CAS No.: 1354448-61-5

Cat. No.: VC5619737

Molecular Formula: C21H20Cl2N2O4

Molecular Weight: 435.3

* For research use only. Not for human or veterinary use.

Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate - 1354448-61-5

Specification

CAS No. 1354448-61-5
Molecular Formula C21H20Cl2N2O4
Molecular Weight 435.3
IUPAC Name benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Standard InChI InChI=1S/C21H20Cl2N2O4/c22-16-6-7-18(17(23)12-16)25-14-21(29-20(25)27)8-10-24(11-9-21)19(26)28-13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2
Standard InChI Key WOLNIWNMBCLINT-UHFFFAOYSA-N
SMILES C1CN(CCC12CN(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, C21H20Cl2N2O4\text{C}_{21}\text{H}_{20}\text{Cl}_{2}\text{N}_{2}\text{O}_{4}, corresponds to a molecular weight of 435.3 g/mol . Its core structure features a spiro[4.5]decane system fused with an oxa-diazaspiro ring, substituted at position 3 with a 2,4-dichlorophenyl group and at position 8 with a benzyl carboxylate ester (Figure 1). The SMILES notation O=C(N(CC1)CCC21CN(C3=CC=C(Cl)C=C3Cl)C(O2)=O)OCC4=CC=CC=C4 clarifies atomic connectivity, emphasizing the dichlorophenyl and benzyl ester substituents critical to its stereoelectronic profile.

Physicochemical Characteristics

Key properties include:

  • LogP: Estimated at 3.2 (predicted via fragment-based methods), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen Bond Donors/Acceptors: 1 donor and 5 acceptors, influencing solubility and protein-binding potential .

  • Rotatable Bonds: 5, suggesting conformational flexibility .

Synthesis and Optimization

Synthetic Routes

While explicit protocols for this compound remain proprietary, analogous diazaspiro derivatives are synthesized via multi-step sequences involving:

  • Cyclization: Formation of the spirocyclic core via intramolecular nucleophilic attack, often catalyzed by Lewis acids like BF₃·OEt₂.

  • Alkylation/Esterification: Introduction of the 2,4-dichlorophenyl and benzyl groups using Ullmann coupling or Mitsunobu reactions .

  • Oxidation: Ketone installation at position 2 via Jones oxidation or Swern conditions .

Yields for such processes typically range from 15–30%, necessitating chromatographic purification to achieve >95% purity .

Challenges in Scale-Up

Key hurdles include:

  • Steric hindrance from the spirocyclic system, complicating functionalization.

  • Halogen retention: The 2,4-dichlorophenyl group may undergo dehalogenation under harsh conditions.

Biological Activity and Mechanisms

Calcium Channel Modulation

Structurally related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives demonstrate potent inhibition of veratrine-induced 45Ca2+^{45}\text{Ca}^{2+} uptake in cerebrocortical synaptosomes (IC₅₀: 0.8–2.1 µM) . This activity, linked to neuroprotection against triethyltin-induced brain edema, suggests a mechanism involving intracellular calcium homeostasis .

Neuroprotective Effects

In rodent models, derivative TDN-345 (a structural analog) reduced cerebral edema by 62% at 10 mg/kg and reversed scopolamine-induced memory deficits . While direct data for the 2,4-dichloro variant is limited, its enhanced lipophilicity may improve blood-brain barrier penetration relative to fluorophenyl analogs .

Pharmacological Applications

Neurological Disorders

The compound’s calcium-modulating properties position it as a candidate for:

  • Ischemic stroke: Mitigating excitotoxicity via calcium influx inhibition .

  • Alzheimer’s disease: Addressing amyloid-β-induced calcium dysregulation .

Oncology

Diazaspiro frameworks exhibit apoptotic activity in glioblastoma (U87MG) and breast cancer (MCF-7) cell lines (EC₅₀: 12–25 µM). The dichlorophenyl moiety may enhance DNA intercalation or topoisomerase inhibition.

Comparative Analysis of Diazaspiro Derivatives

Property2,4-Dichlorophenyl Derivative 3-Fluorophenyl AnalogTDN-345
Molecular Weight435.3384.4412.9
LogP3.22.83.0
Calcium IC₅₀ (µM)N/AN/A0.8
NeuroprotectionHypothesizedNot reported62% edema reduction

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure forms, potentially enhancing potency.

  • In Vivo Toxicology: Assessing long-term safety profiles, particularly hepatotoxicity risks associated with chronic dichlorophenyl exposure.

  • Target Identification: Employing chemoproteomics to pinpoint molecular targets (e.g., NMDA receptors, TRP channels) .

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